2-Bromo-6,7-dichlorobenzo[d]thiazole
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Overview
Description
2-Bromo-6,7-dichlorobenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. It is characterized by a benzene ring fused to a thiazole ring, with bromine and chlorine atoms substituted at the 2, 6, and 7 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6,7-dichlorobenzo[d]thiazole typically involves the bromination and chlorination of benzo[d]thiazole derivatives. One common method includes the reaction of 2-aminobenzenethiol with bromine and chlorine under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6,7-dichlorobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction, leading to different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide and sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the thiazole ring .
Scientific Research Applications
2-Bromo-6,7-dichlorobenzo[d]thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6,7-dichlorobenzo[d]thiazole involves its interaction with specific molecular targets. For example, it can inhibit quorum sensing in bacteria by binding to the LasR system, thereby preventing the expression of virulence factors . This makes it a potential candidate for developing new antimicrobial agents.
Comparison with Similar Compounds
- 2-Bromo-6,7-dichlorobenzothiazole
- 2-Chloro-6,7-dichlorobenzothiazole
- 2-Bromo-6,7-dichlorobenzo[d]oxazole
Uniqueness: 2-Bromo-6,7-dichlorobenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C7H2BrCl2NS |
---|---|
Molecular Weight |
282.97 g/mol |
IUPAC Name |
2-bromo-6,7-dichloro-1,3-benzothiazole |
InChI |
InChI=1S/C7H2BrCl2NS/c8-7-11-4-2-1-3(9)5(10)6(4)12-7/h1-2H |
InChI Key |
YLPDEIJUVUEKFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(S2)Br)Cl)Cl |
Origin of Product |
United States |
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